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Compound of Interest

Compound Name: Fenoverine

Cat. No.: B1204210

Authored for: Researchers, Scientists, and Drug Development Professionals

Objective

To provide a comprehensive guide for the formulation and evaluation of rapidly disintegrating
tablets (RDTs) of Fenoverine. These application notes detail the formulation rationale,
excipient selection, manufacturing process, and critical quality control protocols based on
published research, enabling the development of robust oral dosage forms with enhanced
patient compliance.

Introduction to Fenoverine and RDTs

Fenoverine is a smooth muscle motor synchronizer with antispasmodic properties, often used
in the management of gastrointestinal spasms.[1] Rapidly disintegrating tablets, also known as
orally disintegrating tablets (ODTSs), are solid dosage forms that disintegrate or dissolve in the
mouth within seconds without the need for water.[2] This formulation approach is particularly
beneficial for pediatric, geriatric, and psychiatric patients who may experience difficulty in
swallowing (dysphagia). The primary goal in formulating Fenoverine as an RDT is to combine
its therapeutic efficacy with the convenience and improved compliance offered by this
advanced dosage form.

The formulation strategy outlined herein focuses on the direct compression method, a cost-
effective and efficient manufacturing process that avoids the use of heat and moisture, which is
beneficial for sensitive active pharmaceutical ingredients (APIs).[3][4] The selection of
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appropriate superdisintegrants is critical to achieving the desired rapid disintegration time and

dissolution profile.

Materials and Methods

Materials

The following table lists the components used in the formulation of Fenoverine RDTSs.

Ingredient Supplier Grade Purpose
) Active Pharmaceutical
Fenoverine - USP/Ph. Eur. )
Ingredient
Crospovidone (CP) - NF, Ph. Eur. Superdisintegrant
Croscarmellose o
_ - NF, Ph. Eur. Superdisintegrant
Sodium (CCS)
Sodium Starch o
- NF, Ph. Eur. Superdisintegrant
Glycolate (SSG)
Pearlitol® SD 200 ) )
) Roquette USP/NF Diluent/Bulking Agent
(Mannitol)
Aspartame - NF Sweetener
Peppermint Flavor - Food Grade Flavoring Agent
Talc - USP/NF Glidant
Magnesium Stearate - USP/NF Lubricant

Formulation Details

Nine distinct formulations were developed to evaluate the effect of different superdisintegrants

at varying concentrations (4%, 6%, and 8% w/w). The quantitative composition of each

formulation is detailed in the table below.

Table 1. Quantitative Composition of Fenoverine RDT Formulations (mg/tablet)[5]
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Manufacturing Protocol: Direct Compression

The direct compression method is a streamlined process for tablet manufacturing.[6] It involves
the blending of the API and excipients, followed by compression into tablets.

Direct Compression Workflow

Step 1: Sifting

ifted Powders

Step 2: Geometric Mixing of Fenoverine and Diluents

omogeneous Mixture

Step 3: Blending with Superdisintegrant

niform Blend

Step 4: Lubrication

ubricated Blend

Step 5: Compression
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Caption: Workflow for the direct compression of Fenoverine RDTSs.
Protocol:

« Sifting: All ingredients, including Fenoverine, superdisintegrants, Pearlitol® SD 200,
aspartame, and peppermint flavor, are individually passed through a #60 sieve to ensure
particle size uniformity.

e Blending:

o Fenoverine and Pearlitol® SD 200 are blended using geometric dilution to ensure content
uniformity.

o The specified superdisintegrant (CP, CCS, or SSG) is added to the blend and mixed for 15
minutes.

o Aspartame and peppermint flavor are then added and blended for an additional 5 minutes.

e Lubrication: Talc and magnesium stearate, previously passed through a #80 sieve, are
added to the powder blend and mixed for 2 minutes. Over-mixing should be avoided to
prevent the formation of a hydrophobic film around the particles, which can impede
disintegration and dissolution.

o Compression: The final blend is compressed into tablets using a 10 mm punch on a rotary
tablet press to a target weight of 200 mg.

Quality Control Protocols and Data

A series of quality control tests are essential to ensure the manufactured tablets meet the
required specifications for RDTs.

Pre-Compression Parameter Evaluation

The powder blend is evaluated for its flow properties to ensure efficient tablet compression.

Table 2: Pre-Compression Parameters of the Powder Blend
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Parameter Method Acceptance Criteria
Angle of Repose Fixed Funnel Method < 30° (Excellent flow)
Bulk Density Graduated Cylinder Method Record Value

Tapped Density Tapping Apparatus Record Value

(Tapped Density - Bulk

Carr's Index Density) / Tapped Density x < 15% (Good flowability)
100
Hausner's Ratio Tapped Density / Bulk Density < 1.25 (Good flowability)

Post-Compression Tablet Evaluation

The compressed tablets are evaluated for their physical properties, disintegration, and

dissolution characteristics.

Table 3: Post-Compression Evaluation of Fenoverine RDTs[5]
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In-vitro . Water
Hardness ( o . Wetting .
] o Disintegrati ] Absorption
Formulation kg/cm 2) Friability . Time (s) .
on Time (s) Ratio ('R’)
Code (n=6, (%) (n=10) (n=6 (n=6, (n=6
n=6, n=6,
MeanxSD) MeanxSD)
Mean+SD) Mean+SD)
CP4 26x0.21 0.62 21.3+1.15 20.1 +1.03 70.2x2.14
CP6 25+0.18 0.58 15.9+0.98 16.2 £ 0.89 7851251
CP8 24 +0.25 0.55 17.2+£1.02 18.5+0.95 75.1 +2.33
CCs4 2.7x0.22 0.68 35.8+1.42 30.7+1.21 60.8 +1.98
CCS6 2.6 +0.19 0.65 28.4+1.25 253+1.12 68.3 £ 2.09
CCs8 25x0.24 0.61 30.1+1.31 27.6+1.18 65.4+2.04
SSG4 2.8+0.26 0.71 45.2 + 1.58 40.1 +£1.45 55.7 +1.87
SSG6 2.7+0.23 0.69 38.6 £1.39 34.5+1.33 62.1+2.01
SSG8 2.6+0.20 0.66 40.3+1.48 36.8 +1.38 59.9+1.92

Experimental Protocols

Protocol 1: Tablet Hardness Test

o Apparatus: Monsanto Hardness Tester or equivalent.

e Procedure:

o Randomly select six tablets from each formulation batch.

o

[¢]

[¢]

o

Apply force until the tablet fractures.

Place a single tablet diametrically between the anvils of the tester.

Calculate the mean and standard deviation of the six readings.

Record the force required to break the tablet in kilograms per square centimeter ( kg/cm 2).

© 2025 BenchChem. All rights reserved.

7/13

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Acceptance Criteria: A hardness of 2.5 + 0.5 kg/cm 2 is generally considered acceptable for
RDTs to ensure sufficient mechanical integrity for handling while allowing for rapid
disintegration.[5]

Protocol 2: Tablet Friability Test

o Apparatus: Roche Friabilator.

e Procedure:

[e]

Take a sample of whole tablets with a combined weight as close as possible to 6.5 g (for
tablets with a unit weight < 650 mg).[7]

o Accurately weigh the initial sample (W_initial).
o Place the tablets in the friabilator drum.
o Rotate the drum 100 times at 25 + 1 rpm.[7]

o Remove the tablets, de-dust them carefully, and accurately weigh the final sample
(W_final).

o Calculate the percentage friability using the formula: % Friability = [(W_initial - W_final) /
W _initial] x 100

o Acceptance Criteria: A maximum weight loss of not more than 1.0% is considered acceptable
for most tablets.[7]

Protocol 3: Wetting Time and Water Absorption Ratio

o Apparatus: Petri dish (10 cm diameter), circular tissue papers, stopwatch, and a digital
balance.

e Procedure:

o Place five circular tissue papers in a petri dish.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.researchgate.net/figure/Quantitative-Composition-of-Fenoverine-Rapidly-Disintegrating-Tablets-mg-Tablet_tbl1_5790560
https://pubmed.ncbi.nlm.nih.gov/18058319/
https://pubmed.ncbi.nlm.nih.gov/18058319/
https://pubmed.ncbi.nlm.nih.gov/18058319/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Add 10 mL of water containing a water-soluble dye (e.g., 0.5% nigrosine) to the tissue
papers to ensure they are saturated.

o Carefully place a pre-weighed tablet (W_b) on the surface of the wet tissue paper.

o Start the stopwatch and record the time required for the water to reach the upper surface
of the tablet and for the tablet to be completely wetted (Wetting Time).

o Remove the wetted tablet and reweigh it (W_a).

o Calculate the Water Absorption Ratio ('R") using the formula: 'R' = [(W_a - W_b) / W_b] x
100

» Note: This test is performed on six tablets for each formulation, and the mean and standard
deviation are reported.

Protocol 4: In-vitro Disintegration Time

o Apparatus: USP Disintegration Test Apparatus.
e Procedure:
o Place one tablet in each of the six tubes of the basket-rack assembly.

o Operate the apparatus using 900 mL of purified water (or other specified medium)
maintained at 37 + 2°C.

o The time taken for each tablet to completely disintegrate, such that no solid residue
remains on the screen, is recorded.

o Acceptance Criteria: For RDTs, the disintegration time should ideally be less than 30
seconds.[2]
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Caption: Workflow for the post-compression evaluation of Fenoverine RDTs.

Protocol 5: In-vitro Dissolution Study

e Apparatus: USP Apparatus Il (Paddle Method).
e Procedure:

Dissolution Medium: 900 mL of 0.1 N HCI.

[¢]

o Temperature: 37 £ 0.5°C.
o Paddle Speed: 50 rpm.
o Place one tablet in each dissolution vessel.

o Withdraw aliquots of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30,
45, and 60 minutes).

o Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution
medium.
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o Filter the samples and analyze the concentration of Fenoverine using a validated
analytical method (e.g., UV-Vis Spectrophotometry at an appropriate wavelength).

o Data Analysis: Plot the cumulative percentage of drug released against time.

Table 4: In-vitro Drug Release Profile of Selected Fenoverine RDT Formulations (%)[5]

_ _ Marketed

Time (min) CP4 CP6 CP8 .
Formulation

5 75.2 82.1 78.5 55.4
10 88.9 95.3 91.7 72.8
15 96.4 99.8 97.2 85.1
30 99.1 - 99.5 98.2
45 - - - 99.9

Results and Discussion

The formulation development study demonstrated that the type and concentration of the
superdisintegrant significantly impact the performance of Fenoverine RDTs.

» Effect of Superdisintegrants: Formulations containing crospovidone (CP) exhibited
significantly shorter disintegration times and wetting times compared to those with
croscarmellose sodium (CCS) and sodium starch glycolate (SSG).[5] This is attributed to
crospovidone's uniqgue mechanism of action, which involves a combination of swelling and
wicking, leading to rapid tablet breakup.[4]

e Optimal Formulation: The formulation containing 6% w/w crospovidone (CP6) was identified
as the optimal formulation, demonstrating the shortest in-vitro disintegration time (15.9
seconds) and a rapid drug release profile, with over 95% of the drug released within 10
minutes.[5]

e Mechanical Integrity: All formulations exhibited acceptable hardness (2.4-2.8 kg/cm 2) and
friability (<1.0%), indicating sufficient mechanical strength to withstand handling and

transportation.[5]
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e Dissolution Performance: The optimized formulation (CP6) showed a faster drug release
profile compared to the marketed Fenoverine capsule formulation, suggesting a potential for
more rapid onset of action.[5] A similarity factor (f2) of 51.5 indicated that the dissolution
profiles of the CP6 formulation and the marketed product were similar.

Conclusion

This application note provides a detailed framework for the successful formulation of rapidly
disintegrating tablets of Fenoverine using the direct compression method. The use of
crospovidone at a concentration of 6% w/w resulted in an optimized formulation with excellent
mechanical properties, rapid disintegration, and fast drug release. These protocols can be
adapted by researchers and drug development professionals to formulate other APIs into
patient-centric, rapidly disintegrating dosage forms. Further in-vivo studies are recommended
to establish a definitive correlation between the in-vitro performance and the bioavailability of
the developed Fenoverine RDTs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1204210#formulation-of-rapidly-disintegrating-
fenoverine-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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